Cas no 2228057-06-3 ((2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine)

(2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine 化学的及び物理的性質
名前と識別子
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- (2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine
- 2228057-06-3
- EN300-1782589
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- インチ: 1S/C10H22N2/c1-9(11)5-3-6-10-7-4-8-12(10)2/h9-10H,3-8,11H2,1-2H3/t9-,10?/m0/s1
- InChIKey: BBMHFDXQBQADBW-RGURZIINSA-N
- ほほえんだ: N1(C)CCCC1CCC[C@H](C)N
計算された属性
- せいみつぶんしりょう: 170.178298710g/mol
- どういたいしつりょう: 170.178298710g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 29.3Ų
(2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1782589-0.25g |
(2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine |
2228057-06-3 | 0.25g |
$1683.0 | 2023-09-19 | ||
Enamine | EN300-1782589-0.5g |
(2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine |
2228057-06-3 | 0.5g |
$1757.0 | 2023-09-19 | ||
Enamine | EN300-1782589-5.0g |
(2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine |
2228057-06-3 | 5g |
$5304.0 | 2023-06-02 | ||
Enamine | EN300-1782589-0.1g |
(2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine |
2228057-06-3 | 0.1g |
$1610.0 | 2023-09-19 | ||
Enamine | EN300-1782589-1.0g |
(2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine |
2228057-06-3 | 1g |
$1829.0 | 2023-06-02 | ||
Enamine | EN300-1782589-10.0g |
(2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine |
2228057-06-3 | 10g |
$7866.0 | 2023-06-02 | ||
Enamine | EN300-1782589-1g |
(2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine |
2228057-06-3 | 1g |
$1829.0 | 2023-09-19 | ||
Enamine | EN300-1782589-10g |
(2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine |
2228057-06-3 | 10g |
$7866.0 | 2023-09-19 | ||
Enamine | EN300-1782589-0.05g |
(2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine |
2228057-06-3 | 0.05g |
$1537.0 | 2023-09-19 | ||
Enamine | EN300-1782589-2.5g |
(2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine |
2228057-06-3 | 2.5g |
$3585.0 | 2023-09-19 |
(2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine 関連文献
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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9. Book reviews
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
(2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amineに関する追加情報
Introduction to (2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine and Its Significance in Modern Chemical Biology
(2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine, with the CAS number 2228057-06-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic development. The unique stereochemistry and functional groups present in this compound make it a valuable candidate for further exploration.
The< strong> stereochemical configuration of (2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine plays a crucial role in determining its biological activity. The (S)-configuration at the second carbon atom contributes to the molecule's specific interactions with biological targets, influencing its efficacy and selectivity. This aspect is particularly relevant in the context of modern drug design, where precise stereochemical control is essential for optimizing pharmacological properties.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target neurological disorders. The< strong>1-methylpyrrolidin-2-yl moiety in (2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine suggests potential interactions with neurotransmitter systems, making it a promising candidate for further investigation in this area. Studies have begun to explore its effects on various neurological pathways, with initial findings indicating promising results in preclinical models.
The< strong>pentan-2-amine backbone of this compound provides a versatile scaffold for chemical modifications, allowing researchers to fine-tune its biological activity. This flexibility is particularly valuable in drug discovery, where the ability to modify and optimize molecular structures is crucial for developing effective therapeutic agents. The amine group at the second carbon also offers opportunities for further functionalization, enabling the creation of derivatives with enhanced properties.
Recent advancements in computational chemistry have facilitated the rapid screening of compounds like (2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine for potential biological activity. These computational methods allow researchers to predict how a molecule will interact with biological targets, thereby accelerating the drug discovery process. By leveraging these tools, scientists can identify promising candidates for further experimental validation more efficiently than traditional methods alone.
The< strong>CAS number 2228057-06-3 serves as a unique identifier for this compound, ensuring accurate documentation and communication within the scientific community. This standardized naming system is essential for maintaining consistency in research papers, patents, and regulatory filings. The CAS registry number also facilitates database searches, enabling researchers to access relevant information quickly and efficiently.
In conclusion, (2S)-5-(1-methylpyrrolidin-2-yl)pentan-2-amine represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and potential applications make it a valuable compound for further exploration. As research continues to uncover new insights into its biological activity, this molecule is poised to play a crucial role in the development of novel therapeutic agents.
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